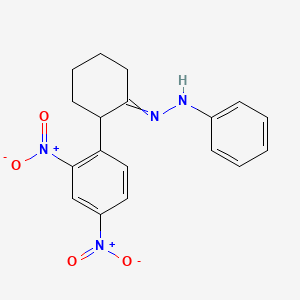
1-Ciclopropil-4,4,4-trifluorobutano-1,3-diona
Descripción general
Descripción
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a chemical compound with the CAS Number: 30923-69-4 . It has a molecular weight of 180.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Ciclopropil-4,4,4-trifluorobutano-1,3-diona: sirve como un bloque de construcción versátil en la síntesis orgánica. Su estructura le permite someterse a diversas reacciones químicas, produciendo una gama de moléculas orgánicas. Por ejemplo, puede participar en reacciones de adición de Michael con nucleófilos, lo que lleva a la formación de compuestos fluorados con posibles aplicaciones farmacéuticas .
Ciencia de Materiales
En la ciencia de los materiales, este compuesto puede actuar como un aditivo o monómero funcional para mejorar las propiedades del material o impartir nuevas funcionalidades. Su incorporación en polímeros podría mejorar su estabilidad térmica y resistencia a los solventes debido a los efectos de atracción de electrones de los grupos trifluorometilo .
Química Medicinal
El grupo trifluorometilo en This compound es conocido por sus propiedades bioisostéricas, lo que lo hace valioso en química medicinal. Se puede utilizar para modificar las propiedades farmacocinéticas de los candidatos a fármacos, lo que podría conducir a mejores perfiles de absorción, distribución, metabolismo y excreción (ADME) .
Investigación Agroquímica
Esta diona podría utilizarse en el desarrollo de nuevos agroquímicos. Su motivo estructural se puede encontrar en algunos herbicidas y pesticidas, donde el grupo trifluorometilo contribuye a la efectividad general y la selectividad del compuesto .
Química del Flúor
El compuesto es significativo en la investigación de la química del flúor debido a su grupo trifluorometilo. Este grupo imparte alta estabilidad y propiedades electrónicas únicas a las moléculas, lo que las hace adecuadas para aplicaciones en espectroscopia de resonancia magnética nuclear de flúor y como intermediarios en la síntesis de materiales fluorados .
Catálisis
This compound: se puede utilizar en catálisis, particularmente en el desarrollo de organocatalizadores. Las partes ciclopropil y diona pueden interactuar con metales de transición, facilitando varios procesos catalíticos, incluidas las reacciones de oxidación y reducción .
Química Analítica
En química analítica, la estructura única de este compuesto podría explotarse en el diseño de nuevos reactivos analíticos. Su capacidad para formar complejos estables con metales puede ser útil en análisis espectrométricos y en la detección de iones metálicos .
Ciencias Ambientales
Por último, el impacto ambiental de los compuestos fluorados es un campo de estudio en crecimiento. This compound podría investigarse por su destino ambiental, biodegradación y potencial como trazador en el monitoreo ambiental .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mecanismo De Acción
Target of Action
The cyclopropyl group is a three-membered ring structure known for its reactivity , while the 1,3-dione group contributes to the molecule’s polarity and provides reactive sites .
Mode of Action
Due to the presence of a strong electron-withdrawing trifluoromethyl group and a carbonyl group, the compound may exhibit high reactivity, particularly in nucleophilic substitution, addition, and condensation reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The compound’s reactivity suggests it could potentially form various organic molecules when it reacts with different compounds .
Análisis Bioquímico
Biochemical Properties
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical pathways .
Cellular Effects
The effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect metabolic processes by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular behavior are noted .
Metabolic Pathways
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may enhance enzyme activity, promoting the conversion of substrates into products. These interactions are critical for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in different biological contexts .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it affects energy metabolism, or to the nucleus, where it influences gene expression. These localization patterns are important for understanding the compound’s precise mechanisms of action .
Propiedades
IUPAC Name |
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCLMXHNACGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458289 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-69-4 | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


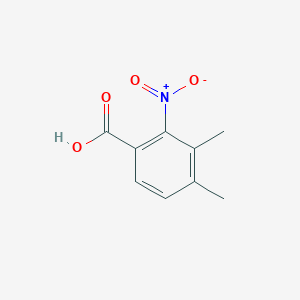
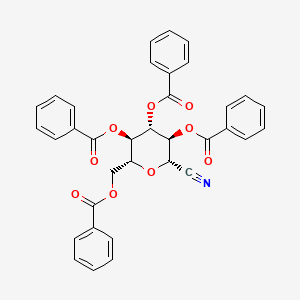
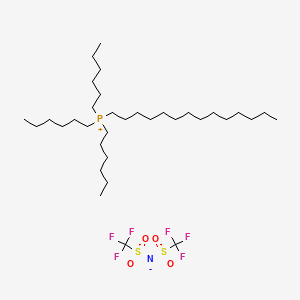
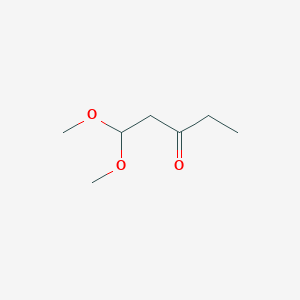
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)
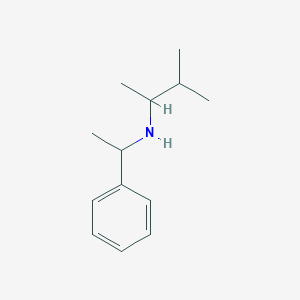
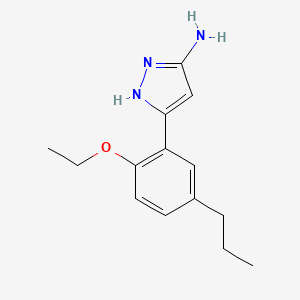


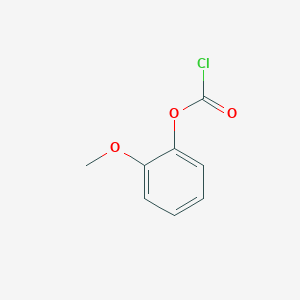
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)
